

# chemical structure and properties of ETP-45658

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ETP-45658**

Cat. No.: **B1671768**

[Get Quote](#)

An In-Depth Technical Guide to **ETP-45658**: Chemical Structure, Properties, and Mechanism of Action

## Introduction

**ETP-45658** is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Due to the frequent over-activation of this pathway in various human cancers, **ETP-45658** has emerged as a significant tool for cancer research.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **ETP-45658**, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and Physicochemical Properties

**ETP-45658**, with the IUPAC name 3-[1-Methyl-4-(4-morpholinyl)-1H-imidazo[4,5-c]pyridin-6-yl]-phenol, is a heterocyclic compound. Its structure is characterized by a central imidazopyridine core linked to a phenol group and a morpholine moiety.

## Chemical and Physical Data

The key physicochemical properties of **ETP-45658** are summarized in the table below for quick reference.

| Property             | Value                                                               | Reference(s)                            |
|----------------------|---------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name           | 3-[1-Methyl-4-(4-morpholinyl)-1H-imidazo[4,5-c]pyridin-6-yl]-phenol | -                                       |
| CAS Number           | 1198357-79-7                                                        | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula    | C <sub>16</sub> H <sub>17</sub> N <sub>5</sub> O <sub>2</sub>       | <a href="#">[5]</a>                     |
| Molecular Weight     | 311.34 g/mol                                                        | <a href="#">[4]</a> <a href="#">[5]</a> |
| SMILES               | CN2C1=NC(C3=CC(O)=CC=C3)=NC(N4CCOCC4)=C1C=N2                        | <a href="#">[5]</a>                     |
| Purity               | ≥98% (HPLC)                                                         | <a href="#">[5]</a>                     |
| Solubility           | Soluble in DMSO at 60 mg/mL (192.72 mM)                             | <a href="#">[4]</a>                     |
| Storage (Powder)     | -20°C for up to 3 years                                             | <a href="#">[4]</a>                     |
| Storage (In Solvent) | -80°C for up to 1 year                                              | <a href="#">[4]</a>                     |

## Biological Activity and Mechanism of Action

**ETP-45658** is a multi-kinase inhibitor, demonstrating potent activity against several key enzymes in the PI3K/Akt/mTOR signaling pathway.[\[2\]](#) This pathway is crucial for regulating the cell cycle, and its dysregulation is a hallmark of many cancers.[\[1\]](#)

## Kinase Inhibitory Profile

**ETP-45658** exhibits potent inhibitory activity against Class I PI3K isoforms and other related kinases. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are detailed below.

| Target Kinase                 | IC <sub>50</sub> (nM) | Reference(s)                                                |
|-------------------------------|-----------------------|-------------------------------------------------------------|
| PI3K $\alpha$                 | 22.0                  | <a href="#">[2]</a>                                         |
| PI3K $\delta$                 | 39.8 (or 30)          | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| PI3K $\beta$                  | 129.0                 | <a href="#">[2]</a>                                         |
| PI3K $\gamma$                 | 717.3 (or 710)        | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| PI3K $\alpha$ (H1047R mutant) | 16.8                  | <a href="#">[2]</a>                                         |
| PI3K $\alpha$ (E545K mutant)  | 13.1                  | <a href="#">[2]</a>                                         |
| DNA-PK                        | 70.6                  | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| mTOR                          | 152.0                 | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |

## Cellular Effects and Signaling Pathway

By inhibiting PI3K and mTOR, **ETP-45658** blocks the phosphorylation and activation of the downstream kinase Akt.[\[2\]](#) This initiates a cascade of events, including:

- Activation of FOXO Transcription Factors: Inhibition of Akt prevents the phosphorylation of Forkhead box O (FOXO) proteins.[\[2\]](#) This allows FOXO proteins, such as FOXO3a, to translocate from the cytoplasm to the nucleus, where they regulate the expression of genes involved in cell cycle arrest and apoptosis.[\[2\]](#)[\[6\]](#) **ETP-45658** has been shown to induce a dose-dependent increase in the nuclear translocation of GFP-FOXO.[\[2\]](#)
- Decreased Phosphorylation of Downstream Effectors: Treatment with **ETP-45658** leads to a significant reduction in the phosphorylation of Akt substrates, including GSK3- $\beta$  and the mTOR substrate p70 S6K.[\[2\]](#)
- Cell Cycle Arrest: The compound induces a clear G1 phase cell cycle arrest in cancer cells.[\[2\]](#)[\[7\]](#) This is consistent with the nuclear activation of FOXO proteins, which can upregulate cell cycle inhibitors.[\[6\]](#)[\[8\]](#)
- Induction of Apoptosis: In colon cancer cells, **ETP-45658** has been shown to induce apoptosis by impairing mitochondrial membrane potential and increasing the activity of caspases 3 and 7.[\[7\]](#)[\[9\]](#)

The diagram below illustrates the mechanism of action of **ETP-45658** within the PI3K/Akt/mTOR signaling pathway.



[Click to download full resolution via product page](#)

**Caption:** PI3K/Akt/mTOR pathway inhibition by **ETP-45658**.

## In Vitro and In Vivo Efficacy

**ETP-45658** has demonstrated significant anti-proliferative effects across a range of cancer cell lines and in preclinical models.

### Anti-Proliferative Activity

The half-maximal effective concentrations ( $EC_{50}$ ) for inhibiting the proliferation of various human cancer cell lines are listed below.

| Cell Line | Cancer Type     | $EC_{50}$ ( $\mu M$ ) | Reference(s)        |
|-----------|-----------------|-----------------------|---------------------|
| MCF7      | Breast Cancer   | 0.48                  | <a href="#">[2]</a> |
| PC3       | Prostate Cancer | 0.49                  | <a href="#">[2]</a> |
| 786-O     | Renal Cancer    | 2.62                  | <a href="#">[2]</a> |
| HCT116    | Colon Cancer    | 3.53                  | <a href="#">[2]</a> |
| U251      | Glioblastoma    | 5.56                  | <a href="#">[2]</a> |
| HT-29     | Colon Cancer    | $IC_{50}$ determined  | <a href="#">[7]</a> |

### In Vivo Activity

In a study involving transgenic mice, administration of **ETP-45658** at a dose of 22.7 mg/kg resulted in a discernible decrease in the levels of phosphorylated Akt on serine 473 in mammary ducts, confirming its ability to modulate the PI3K pathway in vivo.[\[2\]](#)

## Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of **ETP-45658**. For complete details, consultation of the cited primary literature is recommended.[\[2\]](#)[\[7\]](#)[\[10\]](#)

## Protocol: Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the effect of **ETP-45658** on the phosphorylation status of key signaling proteins.

- Cell Culture and Treatment: U2OS osteosarcoma cells are cultured in appropriate media. Cells are then treated with 10  $\mu$ M **ETP-45658** or a vehicle control (e.g., DMSO) for 4 hours. [\[2\]](#)
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-Akt Ser473, p-FOXO3a Thr32, p-GSK3- $\beta$  Ser9) and total proteins. [\[2\]](#)
- Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.

## Protocol: Cell Viability and Apoptosis Assays in HT-29 Cells

This workflow is used to determine the anti-cancer effects of **ETP-45658** on colon cancer cells. [\[7\]](#)[\[9\]](#)

- Cell Viability (XTT Assay):
  - HT-29 cells are seeded in 96-well plates and treated with varying concentrations of **ETP-45658**.

- Following incubation, XTT reagent is added to each well.
- The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader to determine the IC<sub>50</sub> value.[7]
- Apoptosis Analysis (Flow Cytometry):
  - Cells are treated with an IC<sub>50</sub> concentration of **ETP-45658**.
  - Annexin V/PI Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic cells.
  - Caspase 3/7 Activity: A fluorescent substrate for active caspases 3 and 7 is added to treated cells to measure apoptosis execution.
  - Mitochondrial Membrane Potential: Cells are stained with a potentiometric dye (e.g., JC-1, TMRE) to assess mitochondrial health. A loss of potential is an early marker of apoptosis. [7][9]
- Apoptosis Marker Analysis (ELISA):
  - Cell lysates from treated HT-29 cells are prepared.
  - ELISA kits are used to quantify the levels of pro-apoptotic (Bax, cleaved Caspase-3, cleaved PARP) and anti-apoptotic (Bcl-2) proteins.[7][9]

The diagram below outlines the experimental workflow for assessing the apoptotic effects of **ETP-45658**.

[Click to download full resolution via product page](#)

**Caption:** Workflow for apoptosis assessment in **ETP-45658**-treated cells.

## Conclusion

**ETP-45658** is a well-characterized, potent inhibitor of the PI3K/Akt/mTOR signaling axis with demonstrated efficacy *in vitro* and *in vivo*. Its ability to induce cell cycle arrest and apoptosis in various cancer cell models makes it an invaluable research tool for studying cancer biology and

evaluating the therapeutic potential of PI3K pathway inhibition. The detailed protocols and compiled data in this guide serve as a foundational resource for scientists investigating the multifaceted roles of this critical signaling pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETP-45658 | DNA-PK | PI3K | mTOR | TargetMol [targetmol.com]
- 5. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 6. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of anticancer effect of ETP-45658, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ETP-45658 - Immunomart [immunomart.org]
- To cite this document: BenchChem. [chemical structure and properties of ETP-45658]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671768#chemical-structure-and-properties-of-etc-45658>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)